(R)-(-)-1-Indanol, also known as (R)-1-hydroxyindan, is an organic compound with the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. This compound is characterized by a hydroxyl group (-OH) attached to an indan structure, making it a chiral molecule with two enantiomers: (R)-(-)-1-indanol and (S)-(+)-1-indanol. The (R)-(-) enantiomer is of particular interest due to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
(R)-(-)-1-Indanol serves as a chiral building block in organic synthesis. Researchers utilize it as a starting material for the preparation of more complex molecules with specific stereochemical properties. These complex molecules can be potential drugs, catalysts, or other functional materials. PubChem, (R)-(-)-1-Indanol: https://pubchem.ncbi.nlm.nih.gov/compound/R_---1-Indanol
Due to its chirality, (R)-(-)-1-Indanol can be employed as a ligand in asymmetric catalysis reactions. In these reactions, a chiral catalyst directs the formation of a specific stereoisomer of a product molecule. This asymmetric catalysis is valuable in the synthesis of pharmaceuticals and other biologically active compounds. ScienceDirect, Asymmetric Catalysis:
(R)-(-)-1-Indanol exhibits various biological activities, including:
Several methods exist for synthesizing (R)-(-)-1-Indanol:
(R)-(-)-1-Indanol has numerous applications across different fields:
Several compounds share structural similarities with (R)-(-)-1-Indanol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-(+) -1-Indanol | Chiral Alcohol | Enantiomer of (R)-(-)-1-Indanol |
2-Indanol | Alcohol | Lacks chirality; simpler structure |
Indole | Heterocyclic Compound | Contains nitrogen; different chemical properties |
1-Phenyl-2-propanol | Aromatic Alcohol | Different substitution pattern on aromatic ring |
(R)-(-)-1-Indanol is unique due to its specific chiral configuration and its versatile applications in both synthetic chemistry and biological contexts. Its distinct properties set it apart from these similar compounds, making it an important subject of study in organic chemistry and pharmacology.
Irritant